(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione
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Overview
Description
(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known as triazepines, which are characterized by a seven-membered ring structure containing three nitrogen atoms. These compounds have garnered significant interest in the fields of organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione typically involves the condensation of appropriate diketones with hydrazine monohydrate. This reaction facilitates the construction of the seven-membered triazepine ring . Another method involves the use of previously prepared intermediates, such as 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepine-4(5H)-thiones, which are then arylated using boronic acids in a Liebeskind-Srogl palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazepine derivatives.
Scientific Research Applications
(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaryl-5H-pyrrolo[2,1-d][1,2,5]triazepines: These compounds share a similar triazepine core but differ in their aryl substituents.
Imidazotriazepine Derivatives: These compounds have an imidazole ring fused to the triazepine structure, offering different biological activities.
1,2,4-Triazole-Containing Scaffolds: These compounds contain a triazole ring and are known for their diverse pharmacological properties.
Uniqueness
(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(9aS)-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-d][1,2,5]triazepine-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-6-4-8-9-7(12)5-2-1-3-10(5)6/h5,8H,1-4H2,(H,9,12)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYULXUFFBRLDA-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NNCC(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NNCC(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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